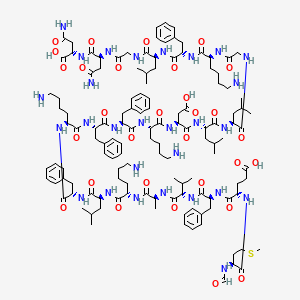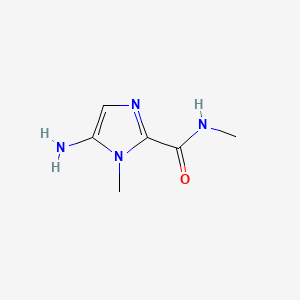
5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
The synthesis of 5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically employs a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use in the synthesis of ionic liquids and as a catalyst in organic reactions.
2-Methylimidazole: Used in the production of pharmaceuticals and as a curing agent for epoxy resins.
4-Methylimidazole: Studied for its potential toxicological effects and its presence in caramel coloring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-N,1-dimethylimidazole-2-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)5-9-3-4(7)10(5)2/h3H,7H2,1-2H3,(H,8,11) |
InChI Key |
UOHRBGMNXRPIIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


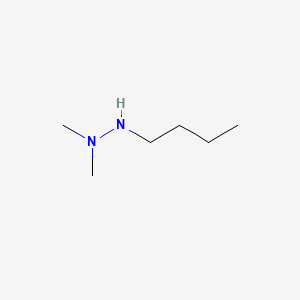
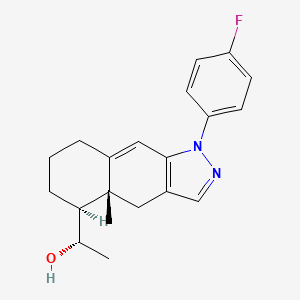





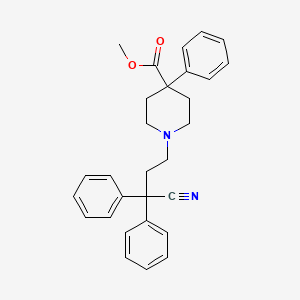
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)

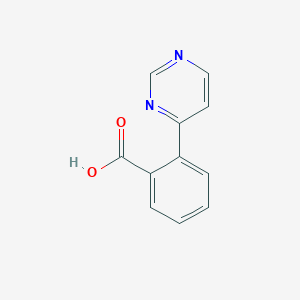

![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
